Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a phenyl group at the 1-position, a pyrrolidin-1-yl substituent at the 4-position, and an ester moiety at the 3-position. The pyrrolidin-1-yl group introduces steric bulk and basicity, distinguishing it from analogues with electron-withdrawing or smaller substituents.
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-pyrrolidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)16-14(19-10-6-7-11-19)12-15(21)20(18-16)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXFFOPHGMGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate, identified by its CAS number 923232-90-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 313.35 g/mol. The structure comprises a pyridazine ring, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 923232-90-0 |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with a pyrrolidine moiety have shown cytotoxic effects on various cancer cell lines. A notable study demonstrated that these derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin . The mechanism involves the activation of cellular pathways that inhibit tumor growth and promote cell death.
The anticancer activity is attributed to the compound's ability to inhibit key proteins involved in cancer progression. Specifically, the presence of the pyrrolidine group enhances hydrophobic interactions with protein binding sites, which is crucial for effective inhibition . Furthermore, structure–activity relationship (SAR) studies suggest that modifications to the nitrogen atoms in the cyclic structure can significantly influence biological activity .
Neuroprotective Effects
Compounds containing similar structural motifs have also been evaluated for neuroprotective properties. Research indicates that certain derivatives can inhibit cholinesterase activity and reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The dual action of antiaggregatory and antioxidant effects makes these compounds promising candidates for further development.
Case Studies
- Study on Anticancer Activity : A recent in vitro study evaluated the cytotoxic effects of Ethyl 6-oxo derivatives on various cancer cell lines. The results showed IC50 values indicating significant inhibition of cell proliferation compared to untreated controls.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of related compounds in a rat model of Alzheimer’s disease. The results demonstrated a marked reduction in amyloid beta aggregation and improved cognitive function in treated subjects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Pyrrolidin-1-yl vs. In contrast, trifluoromethyl groups (e.g., in CAS 477854-72-1 ) are strongly electron-withdrawing, increasing metabolic stability and lipophilicity but reducing basicity .
- Comparison with Methyl and Halogen Substituents: Methyl groups (e.g., in 12d) offer minimal steric hindrance, while halogens (e.g., chloro in 12b) enhance electronegativity. Pyrrolidin-1-yl’s bulk may hinder crystallization, as seen in lower melting points for bulky analogues .
Crystallographic and Computational Insights
- Software Utilization: Structural validation of analogues often employs SHELX and WinGX for crystallographic refinement . The pyrrolidin-1-yl group’s geometry may influence molecular packing, as seen in derivatives with trifluoromethyl groups (e.g., CAS 477859-63-5 ).
- Molecular Geometry: Pyrrolidine’s chair conformation could introduce torsional strain compared to planar substituents like trifluoromethyl, affecting crystal lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
